molecular formula C24H17N3O2S2 B2830472 N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide CAS No. 670270-81-2

N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide

Cat. No.: B2830472
CAS No.: 670270-81-2
M. Wt: 443.54
InChI Key: KEADIWOYAUZOIX-UHFFFAOYSA-N
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Description

“N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide” is a compound that contains a thiophene and a pyrimidine ring . Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry . Similarly, the pyrimidine nucleus is an essential base component of DNA and has demonstrated various biological activities .


Molecular Structure Analysis

The compound contains a thiophene ring, a pyrimidine ring, and a phenyl ring. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms .

Scientific Research Applications

Synthetic Approaches and Derivatives

Thieno[2,3-d]pyrimidine derivatives are synthesized through various synthetic approaches, utilizing thiophene carboxamides as synthons. These compounds serve as precursors for creating a wide array of biologically active molecules. Innovative synthetic methods have been developed to prepare these derivatives efficiently, highlighting their importance in pharmaceutical research due to their structural diversity and potential therapeutic applications (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).

Biological Activities

Several thieno[2,3-d]pyrimidine compounds exhibit remarkable antimicrobial and anti-inflammatory properties. The structural modification of the thieno[2,3-d]pyrimidine ring has been found to enhance these activities significantly. These findings suggest the potential of these derivatives in developing new antimicrobial and anti-inflammatory agents, providing a basis for further exploration of N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide in similar contexts (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Applications in Drug Discovery

The functionalization of the thieno[2,3-d]pyrimidinedione core has been explored to create highly substituted derivatives with potential bioavailability. This research indicates the versatility of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry, particularly in the development of compounds with favorable physicochemical properties for drug discovery (O'Rourke, Johnstone, Becker, Pimlott, & Sutherland, 2018).

Antitumor Activities

Thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antitumor activities, showcasing the potential of these compounds in cancer research. The synthesis and biological evaluation of these derivatives underscore their importance in developing new therapeutic agents against various cancer types (Hafez, Alsalamah, & El-Gazzar, 2017).

Future Directions

The future research directions could involve the synthesis and characterization of novel thiophene and pyrimidine moieties with wider therapeutic activity. This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N-[4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S2/c1-15-4-6-16(7-5-15)19-13-31-24-21(19)23(25-14-26-24)29-18-10-8-17(9-11-18)27-22(28)20-3-2-12-30-20/h2-14H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEADIWOYAUZOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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